Pyridostigmine D6 bromide is a deuterated form of pyridostigmine bromide, a quaternary ammonium compound primarily recognized for its role as a reversible inhibitor of acetylcholinesterase. This compound is notable for its application in the treatment of myasthenia gravis and as a protective agent against nerve agents. Pyridostigmine D6 bromide is specifically used in research settings to study the pharmacokinetics and metabolism of pyridostigmine due to its isotopic labeling, which allows for more precise tracking in biological systems.
Pyridostigmine D6 bromide is synthesized from pyridostigmine bromide through deuteration processes, making it suitable for various analytical techniques. The original compound, pyridostigmine bromide, was first synthesized in the 1950s by Hoffmann-La Roche and has since been widely used in clinical and military settings.
Pyridostigmine D6 bromide falls under the classification of parasympathomimetics and reversible cholinesterase inhibitors. Its primary mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine at neuromuscular junctions.
The synthesis of pyridostigmine D6 bromide typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The use of deuterated solvents can enhance the isotopic labeling efficiency.
Pyridostigmine D6 bromide has a molecular formula of and a molecular weight of approximately 263.15 g/mol when accounting for deuterium substitution. The structure features a pyridine ring bonded to a dimethylcarbamoyl group and a bromide ion.
Pyridostigmine D6 bromide participates in several chemical reactions typical of reversible cholinesterase inhibitors:
The stability of pyridostigmine D6 bromide can vary based on environmental factors such as pH and temperature, necessitating controlled storage conditions to maintain its integrity for research applications.
Pyridostigmine D6 bromide exerts its effects by reversibly binding to acetylcholinesterase at the active site. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling at neuromuscular junctions.
Pyridostigmine D6 bromide is primarily utilized in scientific research, particularly in pharmacological studies aimed at understanding cholinergic mechanisms and drug metabolism. Its isotopic labeling allows researchers to trace metabolic pathways and interactions within biological systems more effectively than non-labeled compounds.
Pyridostigmine D6 bromide (CAS 2375858-08-3) is a deuterium-labeled analog of the acetylcholinesterase inhibitor pyridostigmine bromide. Its structure features six deuterium atoms (D6) at the N-dimethylamino group, specifically replacing all hydrogen atoms in the two methyl groups (–N(CD₃)₂). This isotopic substitution retains the core pharmacophore—a pyridinium ring linked to a carbamate moiety—while altering mass properties for analytical differentiation. The bromide counterion ensures solubility and stability. Key structural characteristics include [2] [7]:
Table 1: Deuterium Labeling Positions in Pyridostigmine D6 Bromide
Atomic Position | Group | Hydrogen Isotope |
---|---|---|
N-Dimethyl | –N(CH₃)₂ → –N(CD₃)₂ | Deuterium (D6) |
Pyridinium ring | C–H bonds | Protium (H) |
Other positions | Aliphatic/aromatic H | Protium (H) |
The isotopic labeling modifies the molecular formula to C₉H₇D₆BrN₂O₂ (vs. C₉H₁₃BrN₂O₂ for unlabeled pyridostigmine bromide). This shift increases the average molecular weight to 267.15 g/mol, compared to 261.12 g/mol for the non-deuterated form. Mass spectrometry reveals distinct fragmentation patterns [2] [4] [7]:
Table 2: Mass Spectrometry Comparison with Non-Deuterated Analog
Parameter | Pyridostigmine D6 Bromide | Pyridostigmine Bromide |
---|---|---|
Molecular Formula | C₉H₇D₆BrN₂O₂ | C₉H₁₃BrN₂O₂ |
Exact Mass | 267.15 g/mol | 261.12 g/mol |
Key MS Fragment (ESI+) | m/z 267.1 [M]⁺ | m/z 261.1 [M]⁺ |
Diagnostic Fragment | m/z 183 (C₇H₇D₆N₂O₂⁺) | m/z 181 (C₇H₁₃N₂O₂⁺) |
The IUPAC name for Pyridostigmine D6 bromide is 3-((Bis(methyl-d₃)carbamoyl)oxy)-1-methylpyridin-1-ium bromide, reflecting deuteration at both methyl groups of the carbamate nitrogen. Common synonyms include [3] [6] [7]:
Table 3: Official and Alternative Nomenclature
Nomenclature Type | Designation |
---|---|
IUPAC Name | 3-((Bis(methyl-d₃)carbamoyl)oxy)-1-methylpyridin-1-ium bromide |
Systematic Name | 1-Methyl-3-[(trimethyl-d₆-aminocarbonyl)oxy]pyridinium bromide |
Common Aliases | Pyridostigmine D6 bromide; Deuterated pyridostigmine bromide |
Pharmacopeial Name | Pyridostigmini bromidum-d₆ (Latin) |
Pyridostigmine D6 bromide exhibits moderate stability in solution and solid states, with degradation accelerated by heat, light, and humidity. Key degradation pathways in analytical matrices (e.g., plasma, buffers) include [2] [5] [7]:
Optimal storage conditions are 4°C in sealed, moisture-proof containers. In DMSO stock solutions, stability lasts ≤1 month at –20°C, but repeated freeze-thaw cycles accelerate degradation. Degradation products can be monitored via HPLC-MS using the deuterated internal standard itself due to its characteristic mass shift [2] [6].
Table 4: Stability Profile Under Controlled Conditions
Condition | Degradation Rate | Primary Degradants | Analytical Monitoring Method |
---|---|---|---|
pH 2.0 (37°C, 24h) | 15–20% | 3-Hydroxy-N-methylpyridinium + dimethyl-d₆-amine | LC-MS (m/z 126 + 64) |
pH 9.0 (37°C, 24h) | 40–50% | Same as acidic hydrolysis + ring-opened aldehydes | LC-MS/MS |
UV Light (254 nm, 48h) | 25–30% | N-Demethylated analog (m/z 249) | Photodiode array HPLC |
DMSO (25°C, 1 week) | 10–15% | Oxidized carbamate (m/z 283) | High-resolution MS |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: